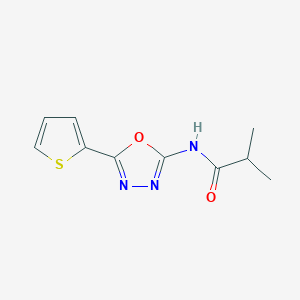
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .
Synthesis Analysis
The synthesis of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis
The molecular structure of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is likely to be complex, as it involves the combination of multiple heterocyclic compounds. The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” include the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Applications De Recherche Scientifique
Anticancer Potential
Compounds containing the 1,3,4-oxadiazole moiety, similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been investigated for their anticancer properties. For instance, derivatives of 1,3,4-oxadiazole demonstrated significant activity against breast and colorectal cancer cell lines, with certain compounds inducing apoptosis and cell cycle arrest in cancer cells. These findings suggest a promising avenue for the development of new anticancer agents based on the 1,3,4-oxadiazole scaffold (Zhang et al., 2005).
Anti-inflammatory and Analgesic Activities
Research has shown that 1,3,4-oxadiazole derivatives possess significant anti-inflammatory and analgesic effects. Various substituted 1,3,4-oxadiazoles were synthesized and tested, demonstrating a range of anti-inflammatory activities in rat paw edema tests and analgesic effects in writhing tests. These studies highlight the potential of 1,3,4-oxadiazole compounds in developing new anti-inflammatory and analgesic drugs (Nargund et al., 1994).
Photophysical and Electrochemical Studies
The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, which are closely related to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been studied for their optoelectronic applications. These compounds exhibit significant ground and excited state dipole moments, indicating their potential in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a novel compound that has been synthesized for its potential fungicidal activities . The primary targets of this compound are fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes . These pathogens pose severe threats to human health, food safety, and agriculture .
Mode of Action
It’s known that the compound was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the pathogens that result in their death or growth inhibition.
Result of Action
The in vivo bioassay results of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse indicated that the compound exhibited excellent fungicidal activities . The compound’s efficacy was superior to those of the commercial fungicides diflumetorim and flumorph .
Propriétés
IUPAC Name |
2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(2)8(14)11-10-13-12-9(15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUAHYBPTPLLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
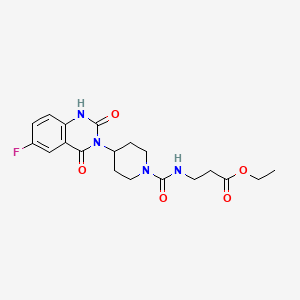

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
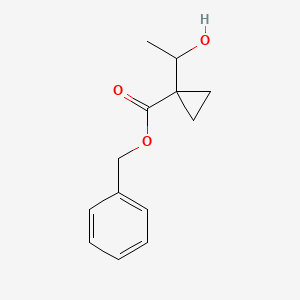
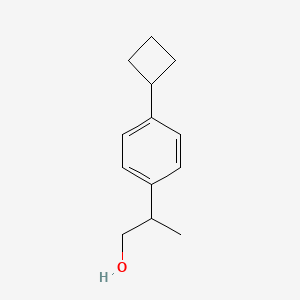
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
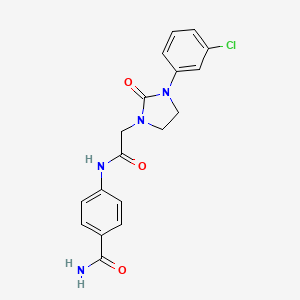
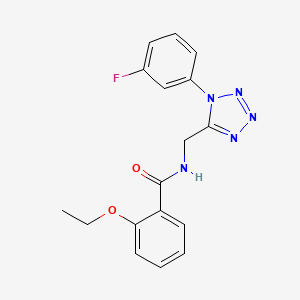
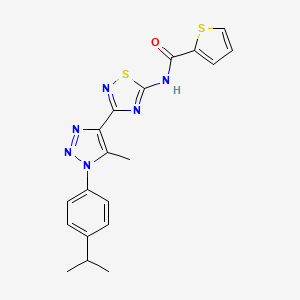
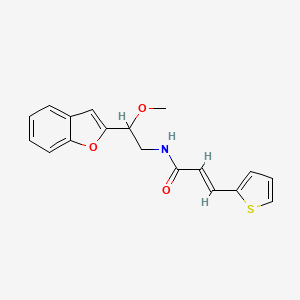

![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)